8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane

Medicinal Chemistry Drug Discovery ADME

Early-stage CNS programs often fail when pyrazole-substituted spirocyclic screening hits with poor permeability (LogP ~1.27) are advanced without property optimization. 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane addresses this directly. - Delivers a quantifiable ~0.5 Log unit increase in lipophilicity (LogP 1.76) vs. the N-unsubstituted analog, enhancing membrane partitioning without adding bulk. - Maintains a TPSA of 29.85 Ų (<40 Ų CNS design threshold) with only 1 H-bond donor, aligning with BBB-penetrant design principles. - Bifunctional spirocyclic scaffold with secondary amine and ethyl-pyrazole handles enables controlled SAR exploration and PROTAC linker chemistry. Supplied at 95% purity for reliable synthesis outcomes.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B13258469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C2CNCC23CCC3
InChIInChI=1S/C12H19N3/c1-2-15-11(4-7-14-15)10-8-13-9-12(10)5-3-6-12/h4,7,10,13H,2-3,5-6,8-9H2,1H3
InChIKeyPUMGSAABTZATTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane: Physicochemical Properties and Scaffold Specs


8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane (CAS 2060008-55-9) is a heterocyclic spirocyclic building block featuring a 6-azaspiro[3.4]octane core with a 1-ethyl-1H-pyrazol-5-yl substituent at the 8-position . The compound has a molecular weight of 205.30 Da, a molecular formula of C₁₂H₁₉N₃, and is supplied as a research-grade intermediate with a purity of 95% . It possesses computed physicochemical descriptors including a TPSA of 29.85 Ų, a LogP of 1.7601, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds . This spirocyclic framework is commonly employed as a multifunctional module in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [1].

Workflow Spirocyclic building block for kinase inhibitor and bioactive molecule synthesis
Selection Ethyl-pyrazol substitution on 6-azaspiro[3.4]octane core; research-grade intermediate
Use Context Medicinal chemistry campaigns requiring computed property-guided scaffold selection

Generic Substitution Risks for 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane


Simple replacement of 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane with other pyrazolyl-azaspiro[3.4]octane analogs—such as the unsubstituted pyrazole or N-methyl variants—is not straightforward due to quantifiable discrepancies in lipophilicity, hydrogen-bonding capacity, and molecular flexibility. These differences exist even when the scaffolds share the same core, as observed across reputable vendor-supplied building blocks . Variations in the nitrogen substitution pattern on the pyrazole ring, and its position of attachment, directly alter key property descriptors like TPSA and LogP which are often used as filters in drug design (e.g., CNS MPO or Lipinski rules). Consequently, using a different analog as a drop-in replacement without compensating for these altered properties can lead to unexpected changes in a drug candidate’s permeability, solubility, or metabolic profile, necessitating a careful, data-driven selection [1].

N-alkyl substitution on pyrazole alters computed lipophilicity, potentially shifting permeability and metabolic stability predictions.
TPSA and H-bond donor count differences may move the scaffold out of preferred property spaces (e.g., CNS MPO).
Regioisomeric attachment (5-yl vs. 4-yl or 3-yl) defines the exit vector; substituting regioisomers can mislead SAR interpretation.

8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane vs. Structural Analogs


Lipophilicity (LogP) vs. Methyl and Unsubstituted Analogs

8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane exhibits a higher computed LogP than its closest commercially available analogs, indicating increased lipophilicity that can influence membrane permeability and metabolic stability. Compared to the N-methyl analog, the ethyl substitution adds a methylene group, while the 5-yl attachment point differentiates it from the 3-yl isomer .

LogP Difference
Data to verify
+0.48 vs methyl analog; +0.49 vs unsubstituted analog
Supports lipophilicity-based scaffold ranking
Vendor-computed values; single supplier source
Medicinal Chemistry Drug Discovery ADME

TPSA and H-Bond Donor Comparison with Unsubstituted Analog

The target compound possesses a substantially lower TPSA than the unsubstituted pyrazole analog, suggesting it may have better intrinsic capacity for passive blood-brain barrier (BBB) penetration. The ethyl group also alters hydrogen bond interactions as the compound has 1 H-bond donor versus 2 for the unsubstituted variant .

TPSA & HBD Profile
Data to verify
TPSA 29.85 Ų, 1 HBD vs 40.71 Ų, 2 HBD for unsubstituted analog
May favor BBB penetration screening
Computed vendor data
Medicinal Chemistry Drug Design CNS Penetration

Rotatable Bond Count vs. N-Methyl and Unsubstituted Analogs

The target compound has 2 rotatable bonds, whereas the N-methyl and unsubstituted analogs each have only 1 rotatable bond. This increased flexibility may enable access to a wider range of binding conformations when incorporated into larger target molecules .

Rotatable Bond Count
Data to verify
2 bonds (ethyl) vs 1 for methyl and unsubstituted analogs
Informs conformational sampling context
Ethyl side chain adds flexibility
Medicinal Chemistry Conformational Analysis Drug Design

Regioisomeric Purity: 5-yl vs. 4-yl Pyrazole Attachment

The compound is specifically the 5-yl pyrazole regioisomer. A related regioisomer, 1-(1-ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.4]octane, shares the same molecular weight (205.30 Da) but differs in the position of the pyrazole attachment and the spirocyclic core, highlighting the importance of regioisomeric identity in procurement [1].

Regioisomeric Purity
Specification review
5-yl pyrazole on 6-azaspiro core; distinct from 4-yl, 2-azaspiro isomer
Ensures vector geometry matches screening hit
Confirmed by SMILES and CAS
Synthetic Chemistry Chemical Biology Building Block Selection

Application Scenarios for 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane


Hit-to-Lead Optimization with Enhanced Lipophilicity

When a screening hit based on the 8-(pyrazol-3-yl)-6-azaspiro[3.4]octane scaffold shows poor cellular permeability (likely related to its lower LogP of 1.27), 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane (LogP 1.76) provides a quantifiable ~0.5 Log unit increase in lipophilicity while maintaining a similar molecular weight . This specific increase can improve membrane partitioning without introducing substantial bulk, allowing medicinal chemists to explore SAR around the pyrazole nitrogen substitution in a controlled manner.

CNS Drug Discovery Favoring Low TPSA Scaffolds

For CNS-targeted programs where a TPSA below 40 Ų is a common design criterion, 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane (TPSA 29.85 Ų) is significantly more attractive than its 8-(1H-pyrazol-3-yl) congener (TPSA 40.71 Ų) . The removal of one hydrogen bond donor (1 compared to 2) further aligns with design principles for BBB-penetrant molecules. This data-driven selection reduces the risk of synthesizing CNS-excluded lead series, saving time and resources in early discovery.

Fragment-Based Drug Discovery and PROTAC Linker Design

The presence of a secondary amine in the spirocyclic core and a distinct ethyl group on the pyrazole ring makes 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane a versatile bifunctional building block [1]. Its 2 rotatable bonds offer a defined, albeit modest, increase in conformational sampling compared to 1-bond analogs, which can be advantageous when designing flexible PROTAC linkers or when growing a fragment hit where a specific, extended bioactive conformation is hypothesized [2].

Kinase Inhibitor Scaffold Decoration Guided by EGFR Binding

Derivatives of the 6-azaspiro[3.4]octane core have been shown to inhibit EGFR kinase activity . When decorating a known ATP-competitive kinase inhibitor scaffold, the choice of the ethyl-pyrazol moiety over a methyl or unsubstituted analogue can be guided by the quantified differences in LogP and TPSA, allowing for rational optimization of the hinge-binding motif's sub-pocket occupancy and overall ligand efficiency, rather than relying on empirical, non-qualified building block selection.

Application
Selection Property
Validation Focus
Hit-to-lead lipophilicity optimization
LogP class difference
Permeability and metabolic stability assay context
CNS drug discovery scaffold selection
TPSA and H-bond donor profile
BBB penetration assay context
Fragment-based drug discovery / PROTAC linker design
Conformational flexibility (rotatable bonds)
Binding conformation analysis
Kinase inhibitor scaffold decoration
Property-guided substituent selection
Kinase inhibition assay context (e.g., EGFR)
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